![molecular formula C22H19N5O3 B2985413 2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide CAS No. 941901-41-3](/img/structure/B2985413.png)
2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide is a useful research compound. Its molecular formula is C22H19N5O3 and its molecular weight is 401.426. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial and Anti-inflammatory Activity
- Antimicrobial Agents : Some derivatives of pyridines, pyrimidinones, oxazinones, including compounds structurally related to the queried chemical, have been synthesized as antimicrobial agents. These compounds showed significant antibacterial and antifungal activities, comparable to standard drugs like streptomycin and fusidic acid (A. Hossan et al., 2012).
- Anti-inflammatory Agents : Research focusing on similar pyrimidine derivatives has demonstrated good anti-inflammatory activity. These compounds were compared to Prednisolone®, a known anti-inflammatory drug (A. Amr et al., 2007).
Radiopharmaceuticals and Imaging
- Radioligand Imaging : Compounds within this chemical class, specifically a series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, have been used as selective ligands for imaging translocator proteins using positron emission tomography (PET) (F. Dollé et al., 2008).
Chemical Synthesis and Structural Studies
- Synthesis of Derivatives : Research has been conducted on the synthesis of polymeric coordination complexes and derivatives, incorporating similar chemical structures. This includes interactions with acetamidine hydrochloride and p-aminobenzamidine dihydrochloride (E. Klimova et al., 2013).
- Crystal Structures : Studies on crystal structures of compounds with similar pyrimidine components have been conducted to understand their conformation and interactions (S. Subasri et al., 2016).
Anticancer and Antiviral Research
- Cytotoxic Activity : Certain derivatives, structurally related to the queried compound, have been synthesized and tested for their anticancer activities on multiple cancer cell lines. Some of these compounds showed appreciable cancer cell growth inhibition (M. M. Al-Sanea et al., 2020).
- HIV-1 Protease Inhibitors : Pyrimidine bases, as part of the P2 ligands in HIV-1 protease inhibitors, have shown remarkable antiviral activity, including against drug-resistant HIV-1 variants (Mei Zhu et al., 2019).
Mecanismo De Acción
Target of Action
It’s suggested that the compound may interact withZn–OR and Zn–OH nucleophiles . These nucleophiles play a crucial role in various biochemical reactions, including those involving binuclear phosphatase mimetics .
Mode of Action
The compound’s mode of action involves its interaction with its targets, leading to changes in their activity. The search results suggest that the compound may influence the reactions of binuclear phosphatase mimetics . .
Biochemical Pathways
The compound is involved in the hydrolysis of phosphate esters This process is crucial in various biochemical pathways, particularly those related to energy metabolism and signal transduction
Result of Action
Given its potential role in the hydrolysis of phosphate esters , it could influence processes such as energy production and signal transduction at the molecular and cellular levels.
Propiedades
IUPAC Name |
2-[2,4-dioxo-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidin-1-yl]-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O3/c1-15-7-9-16(10-8-15)25-19(28)14-26-18-6-4-12-24-20(18)21(29)27(22(26)30)13-17-5-2-3-11-23-17/h2-12H,13-14H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBKGUZYXZFKBBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=N4)N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

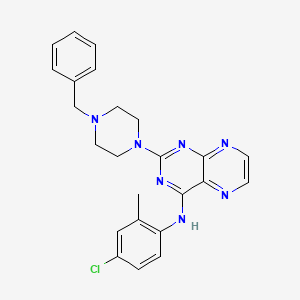
![2-(2,5-dichlorophenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2985334.png)
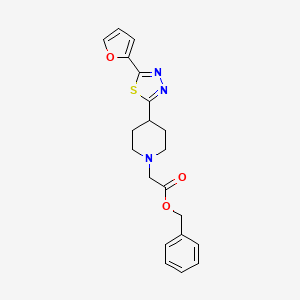
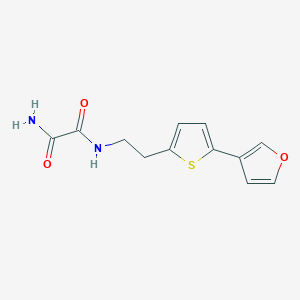
![2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2985337.png)
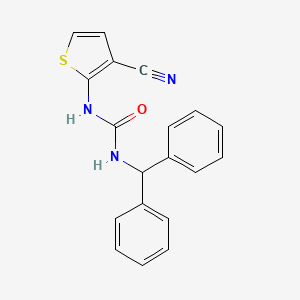
amine](/img/structure/B2985342.png)
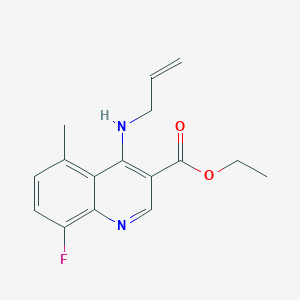
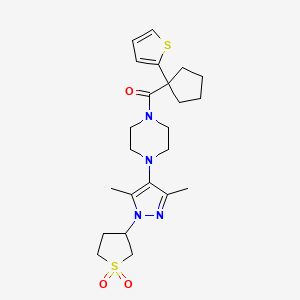
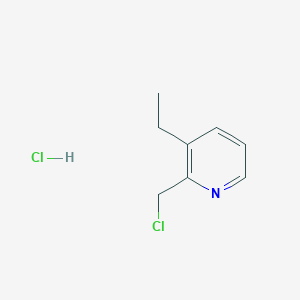
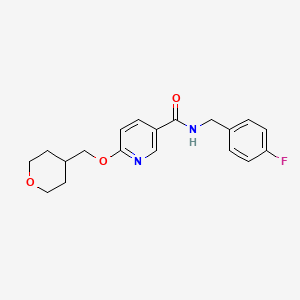
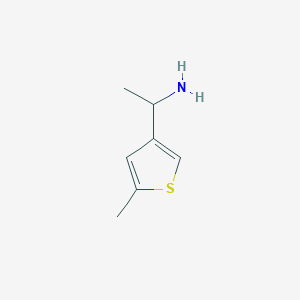
![2-(7-methoxy-5-(5-methylfuran-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2985350.png)
![6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime](/img/structure/B2985353.png)